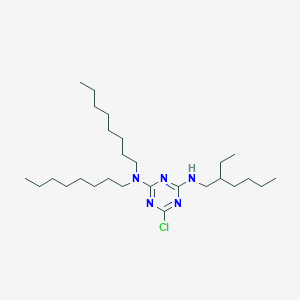
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylhexyl, and dioctyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-1,3,5-triazine with 2-ethylhexylamine and dioctylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and alkyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dipropyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of long alkyl chains enhances its lipophilicity, making it more suitable for certain applications compared to its analogues.
Propriétés
Numéro CAS |
870485-50-0 |
|---|---|
Formule moléculaire |
C27H52ClN5 |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
6-chloro-4-N-(2-ethylhexyl)-2-N,2-N-dioctyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H52ClN5/c1-5-9-12-14-16-18-21-33(22-19-17-15-13-10-6-2)27-31-25(28)30-26(32-27)29-23-24(8-4)20-11-7-3/h24H,5-23H2,1-4H3,(H,29,30,31,32) |
Clé InChI |
BMUKJYHXFMAHOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)NCC(CC)CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


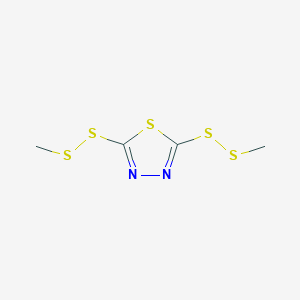
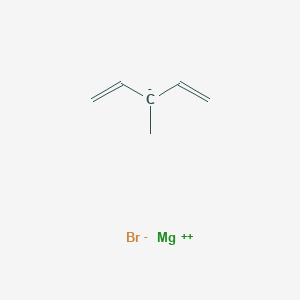

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
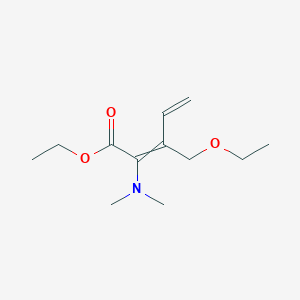
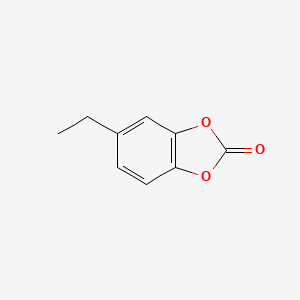

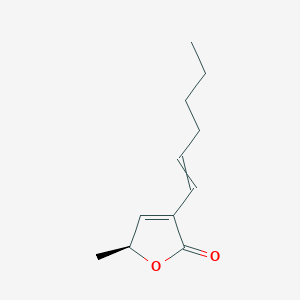
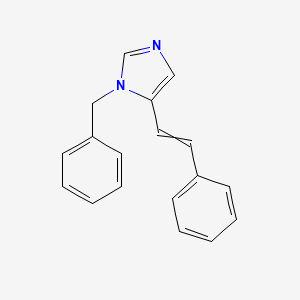
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

